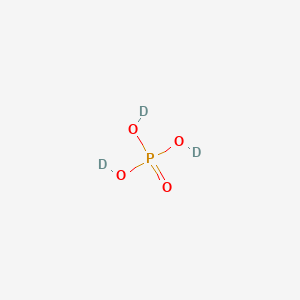
磷酸-D3
概述
描述
(3H)Phosphoric acid, also known as trideuterio phosphate, is a derivative of phosphoric acid where all three hydrogen atoms are replaced by deuterium. This compound is a colorless, odorless phosphorus-containing inorganic acid. It is widely used in various applications, including as a reagent in chemical reactions and in scientific research.
科学研究应用
(3H)Phosphoric acid has numerous scientific research applications. In chemistry, it is used as a precursor to chemicals traditionally synthesized from white phosphorus, such as herbicides, flame-retardants, and catalyst ligands . In biology and medicine, it is employed in the preparation of pharmaceuticals and as a sequestering agent that binds divalent cations like Fe++, Cu++, Ca++, and Mg++ . In industry, it is used in the manufacturing of fertilizers, various pharmaceutical products, and skin care products .
作用机制
Target of Action
Phosphoric Acid-D3, also known as (3H)Phosphoric acid or Trideuterio phosphate, is a derivative of phosphoric acid where all three hydrogen atoms are replaced by deuterium . It is used in various applications, including as a reagent in chemical reactions . .
Mode of Action
Phosphoric acid, the parent compound, is known to interact with many divalent cations, including fe++, cu++, ca++, and mg++ . It is plausible that Phosphoric Acid-D3 may have similar interactions. In the context of organocatalysis, phosphoric acid-based catalysts have been shown to interact with each other, forming dimers or monomers depending on the catalyst structure .
Biochemical Pathways
Phosphoric Acid-D3 likely participates in similar biochemical pathways as phosphoric acid. Phosphorus is a key element in organic molecules involved in a wide variety of essential cellular functions, including biochemical energy transfer via adenosine triphosphate (ATP), maintenance of genetic information with nucleotides DNA and RNA, intracellular signaling via cyclic adenosine monophosphate (cAMP), and membrane structural integrity via glycerophospholipids . Phosphoric acid is also involved in the metabolism of inorganic phosphorus (Pi) acting as a weak acid .
Pharmacokinetics
Absorbed phosphoric acid is distributed widely in the body as phosphate . The boiling point of Phosphoric Acid-D3 is 158 °C, and it has a density of 1.736 g/mL at 25 °C .
Result of Action
For instance, it has been found to play a role in proton conduction, with studies suggesting that intermolecular acid-acid interactions have a drastic influence on the reaction rate and stereoselectivity of asymmetric transfer-hydrogenation catalyzed by chiral phosphoric acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phosphoric Acid-D3. For instance, temperature and pH can affect the solubility and reactivity of phosphoric acid, which may also apply to Phosphoric Acid-D3 . Additionally, the presence of other ions or molecules in the environment can impact the interactions of phosphoric acid with its targets .
生化分析
Biochemical Properties
Phosphoric Acid-D3 participates in numerous biochemical reactions, particularly those involving the transfer of phosphorus-containing groups . These reactions are key for maintaining life, from biological cells to ecosystems. Phosphoric Acid-D3 interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of adenosine and guanosine triphosphates (ATP, GTP), essential molecules for cellular energy metabolism .
Cellular Effects
Phosphoric Acid-D3 has significant effects on various types of cells and cellular processes. It plays an essential role in cellular energy metabolism and cell signaling, primarily through its involvement in the creation of ATP and GTP . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Phosphoric Acid-D3 exerts its effects through several mechanisms. It participates in enzymatic phosphorylation reactions, which are fundamental for various biochemical processes . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Phosphoric Acid-D3 is involved in various metabolic pathways. It plays a crucial role in the metabolism of phosphorus, an essential element for life . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Phosphoric Acid-D3, like other phosphorus compounds, is transported and distributed within cells and tissues. It is absorbed in the gut and excreted by the kidneys, maintaining a balance in the body . It can interact with transporters or binding proteins, influencing its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of Phosphoric Acid-D3 is likely to be similar to that of phosphoric acid, given their chemical similarities. Phosphoric acid is integral to many subcellular structures, including DNA, RNA, and ATP It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications
准备方法
The preparation of (3H)Phosphoric acid can be achieved through several synthetic routes. One common method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide. Another approach is the oxidation of phosphinic acid. Industrial production methods often utilize the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
化学反应分析
(3H)Phosphoric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is a triprotic acid, meaning it can donate three hydrogen ions in a solution. Common reagents used in these reactions include sodium hydroxide, which reacts with (3H)Phosphoric acid to form sodium phosphate and water . Major products formed from these reactions include different phosphate salts and esters.
相似化合物的比较
(3H)Phosphoric acid can be compared with other phosphorus-containing compounds such as phosphonic acid and phosphinic acid. While all these compounds contain phosphorus, they differ in their chemical structure and reactivity. Phosphonic acid features a phosphorus atom bonded to three oxygen atoms and one carbon atom, while phosphinic acid has a phosphorus atom bonded to two oxygen atoms and one carbon atom . These differences result in unique properties and applications for each compound.
Similar compounds include:
- Phosphonic acid
- Phosphinic acid
- Orthophosphoric acid
- Pyrophosphoric acid
- Metaphosphoric acid
(3H)Phosphoric acid stands out due to its deuterium substitution, which can be advantageous in specific research and industrial applications.
属性
IUPAC Name |
trideuterio phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIIXXVUZAFLBC-ZRLBSURWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OP(=O)(O[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162398 | |
| Record name | (3H)Phosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.014 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
85% Solution in D2-O: Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | Phosphoric acid-d3 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14335-33-2 | |
| Record name | Phosphoric acid-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14335-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3H)Phosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014335332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3H)Phosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3H)phosphoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
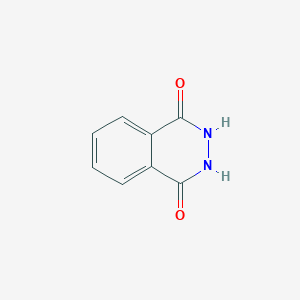

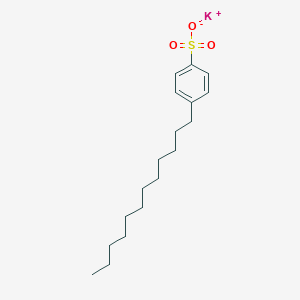
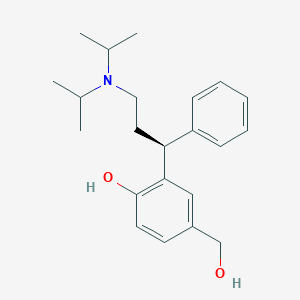
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)

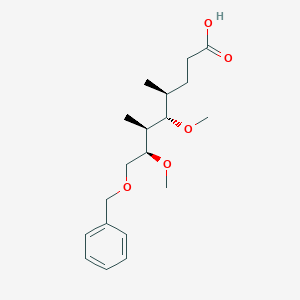
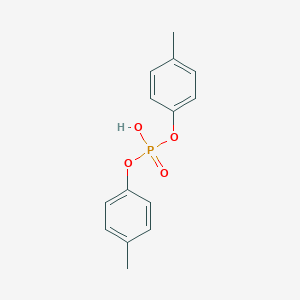

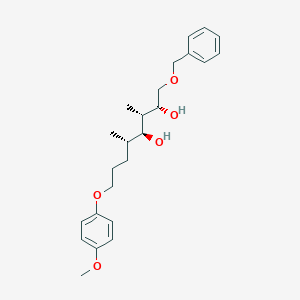
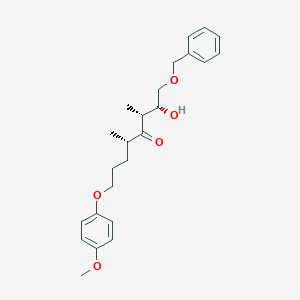
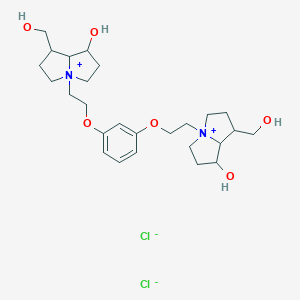
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

